4-[(1R,5S)-5-Azidocyclohex-3-ene-1-carbonyl]morpholine-2-carboxylic acid
Description
4-[(1R,5S)-5-Azidocyclohex-3-ene-1-carbonyl]morpholine-2-carboxylic acid is a synthetic compound with potential applications in multiple scientific domains. Its intricate chemical structure makes it of particular interest for research in medicinal chemistry, biology, and materials science.
Properties
IUPAC Name |
4-[(1R,5S)-5-azidocyclohex-3-ene-1-carbonyl]morpholine-2-carboxylic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N4O4/c13-15-14-9-3-1-2-8(6-9)11(17)16-4-5-20-10(7-16)12(18)19/h1,3,8-10H,2,4-7H2,(H,18,19)/t8-,9-,10?/m1/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NNUCNOOZSVCRNY-MGRQHWMJSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC(CN1C(=O)C2CC=CC(C2)N=[N+]=[N-])C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1COC(CN1C(=O)[C@@H]2CC=C[C@H](C2)N=[N+]=[N-])C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16N4O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions:
Initial Reaction: : The synthesis typically begins with a protected cyclohexene derivative, where the azido group is introduced via nucleophilic substitution using azide salts under suitable conditions.
Morpoholine Ring Formation: : The incorporation of the morpholine ring is achieved by cyclization reactions, often utilizing bases such as sodium hydride.
Carboxylation: : The carboxyl group is added through carboxylation reactions, frequently using Grignard reagents followed by acid hydrolysis.
Industrial Production Methods:
Catalysis: : Utilizing catalysis under controlled temperature and pressure conditions ensures high yield and purity of the compound.
Purification: : Industrial production often includes multiple purification steps, such as recrystallization and chromatography, to ensure the compound meets quality standards for research purposes.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: : The azido group can be oxidized to form nitrenes, which are highly reactive intermediates.
Reduction: : Reduction reactions can convert the azido group into an amine group using reagents like palladium on carbon.
Substitution: : The compound can undergo nucleophilic substitution reactions at the carbonyl and carboxyl groups.
Common Reagents and Conditions:
Oxidation Reagents: : Potassium permanganate, oxone.
Reduction Reagents: : Palladium on carbon, hydrogen gas.
Substitution Reagents: : Sodium azide, methyl iodide.
Major Products:
Oxidation: : Formation of nitrene derivatives.
Reduction: : Formation of amines.
Substitution: : Formation of substituted morpholine derivatives.
Scientific Research Applications
4-[(1R,5S)-5-Azidocyclohex-3-ene-1-carbonyl]morpholine-2-carboxylic acid has wide-ranging applications, including:
Chemistry: : Used as an intermediate in the synthesis of complex molecules.
Medicine: : Investigated for its pharmacological activities, including potential antiviral and anticancer properties.
Industry: : Utilized in the development of advanced materials and polymers.
Mechanism of Action
The mechanism of action depends on its specific application:
Biological Targets: : The azido group can participate in click chemistry reactions, efficiently labeling biological molecules.
Pathways: : Potential involvement in biochemical pathways where it can modify proteins or nucleic acids through covalent bonding.
Comparison with Similar Compounds
5-Azidomethyl-2,4-oxazolidinedione
Azidomethylcyclohexane
Morpholine-2-carboxylic acid derivatives
This compound’s specific configuration and functional groups make it particularly useful in diverse scientific investigations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
